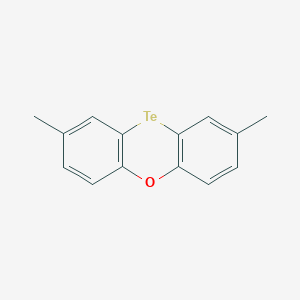

2,8-Dimethylphenoxatellurine

Description

Properties

CAS No. |

21797-72-8 |

|---|---|

Molecular Formula |

C14H12OTe |

Molecular Weight |

323.8 g/mol |

IUPAC Name |

2,8-dimethylphenoxatellurine |

InChI |

InChI=1S/C14H12OTe/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |

InChI Key |

TVVKIPLJXAIHAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C([Te]2)C=C(C=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,8 Dimethylphenoxatellurine and Its Key Precursors

Synthetic Pathways to the 2,8-Dimethylphenoxatellurine Scaffold

The primary and most direct route to the this compound core involves the electrophilic cyclization of a diaryl ether with a tellurium electrophile. The key precursor for this synthesis is 4,4'-dimethyldiphenyl ether, which undergoes condensation with tellurium tetrachloride (TeCl₄). This reaction is typically carried out at elevated temperatures, leading to the formation of the heterocyclic ring system.

The general reaction can be depicted as follows:

(Image of the chemical reaction showing 4,4'-dimethyldiphenyl ether reacting with TeCl4 to form 2,8-dimethyl-10,10-dichlorophenoxatellurine)

This initial product is the 10,10-dichloro derivative, which can be subsequently reduced to afford the parent this compound.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the tuning of its physical, chemical, and electronic properties. This can be achieved either by modifying the starting materials before cyclization or by direct functionalization of the pre-formed heterocyclic ring.

Halogenated Analogues (e.g., 2,8-dimethyl-10,10-dichlorophenoxatellurine)

As mentioned previously, the direct condensation of 4,4'-dimethyldiphenyl ether with tellurium tetrachloride is the most common method for the synthesis of 2,8-dimethyl-10,10-dichlorophenoxatellurine. researchgate.net This reaction serves as the entry point to the this compound system. The resulting dichloro derivative is a stable, crystalline solid. researchgate.net

Table 1: Synthesis of 2,8-dimethyl-10,10-dichlorophenoxatellurine

| Starting Material | Reagent | Product | Reference |

| 4,4'-Dimethyldiphenyl ether | Tellurium tetrachloride (TeCl₄) | 2,8-Dimethyl-10,10-dichlorophenoxatellurine | researchgate.net |

The chlorine atoms on the tellurium center can be readily substituted or removed, providing a gateway to further derivatization. For instance, reduction of the dichloro compound with a suitable reducing agent, such as sodium metabisulfite (B1197395) or hydrazine, yields the parent this compound.

Other Substituted Derivatives

The introduction of other functional groups onto the aromatic rings of the phenoxatellurine (B1216205) core can be approached through electrophilic aromatic substitution reactions. Given the electron-rich nature of the diaryl ether precursor, reactions such as nitration and halogenation (bromination, iodination) can be envisioned.

For example, nitration of 4,4'-dimethyldiphenyl ether prior to cyclization could potentially yield dinitro-substituted precursors. Subsequent condensation with tellurium tetrachloride would then lead to 2,8-dimethyl-dinitro-phenoxatellurine derivatives. However, the harsh conditions of nitration and the potential for side reactions must be carefully controlled.

Alternatively, direct electrophilic substitution on the this compound ring system itself is another plausible route. The electron-donating methyl groups at the 2 and 8 positions would direct incoming electrophiles to the 4 and 6 positions.

Strategies for Constructing Related Organotellurium Heterocycles

The synthesis of organotellurium heterocycles is a broad field with various strategies being employed. researchgate.netresearchgate.net Many of these methods can be conceptually applied to the synthesis of phenoxatellurine analogues. These strategies often involve the reaction of organolithium or Grignard reagents with tellurium halides or elemental tellurium. researchgate.net

For instance, ortho-lithiation of diaryl ethers, followed by reaction with a tellurium electrophile, can be a powerful tool for constructing the C-Te bonds necessary for the heterocyclic core. This approach offers the potential for greater control over the substitution pattern on the aromatic rings.

Challenges and Advancements in Phenoxatellurine Synthesis

The synthesis of phenoxatellurines and other organotellurium heterocycles is not without its challenges. The toxicity and air-sensitivity of some tellurium reagents necessitate careful handling and inert atmosphere techniques. Furthermore, the purification of organotellurium compounds can sometimes be difficult due to their color and potential for decomposition.

A significant challenge lies in the selective functionalization of the phenoxatellurine core. Controlling the regioselectivity of electrophilic substitution reactions can be complex, and the development of milder and more selective methods is an ongoing area of research.

Recent advancements in organometallic chemistry, particularly in the area of metal-catalyzed cross-coupling reactions, offer promising avenues for the functionalization of pre-formed phenoxatellurine scaffolds. nih.govnih.gov For example, the introduction of bromo or iodo substituents onto the aromatic rings would allow for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions, enabling the attachment of a wide variety of functional groups.

Advanced Structural Characterization and Elucidation of 2,8 Dimethylphenoxatellurine

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. pdx.edu The following subsections detail the crystallographic analysis of a key derivative, 2,8-dimethyl-10,10-dichlorophenoxatellurine, providing critical insights into the structural framework of this class of compounds.

Detailed analysis of the geometric parameters within the crystal structure of 2,8-dimethyl-10,10-dichlorophenoxatellurine provides quantitative data on its bonding characteristics. The key bond lengths and angles have been determined with high precision.

Selected Bond Parameters for 2,8-dimethyl-10,10-dichlorophenoxatellurine

| Bond/Angle | Measurement |

|---|---|

| Te1-Cl1 | 2.536(8) Å |

| Te1-C10 | 2.078(3) Å |

| C10-Te1-C10a | 92.68(2) ° |

| Cl1-Te1-Cl1a | 178.37(4) ° |

Data sourced from Mostaghimi et al. (2021)

For comparison, the parent phenoxatellurine (B1216205) has average Te-C bond lengths of 2.098 Å and a C-Te-C bond angle of 89.4(3)°.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the structure of molecules in solution, providing information about the chemical environment of specific nuclei, such as ¹H and ¹³C.

Advanced NMR Techniques (e.g., Two-Dimensional NMR, Dynamic NMR)

While one-dimensional NMR provides initial data, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of 2,8-Dimethylphenoxatellurine. wikipedia.org These experiments spread NMR signals across two frequency axes, resolving overlapping peaks that are common in the spectra of complex aromatic molecules. wikipedia.orgucl.ac.uk

Key 2D NMR experiments applicable to this compound include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.org For this compound, COSY would reveal correlations between adjacent aromatic protons on the benzene (B151609) rings, confirming their substitution patterns.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. ipb.pt This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic rings and the methyl groups.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify nuclei that are close in space, providing through-space correlations rather than through-bond connectivity. harvard.edulibretexts.org This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximities between the methyl protons and adjacent aromatic protons, helping to define the molecule's conformation.

Dynamic NMR (DNMR) could be employed to study conformational changes, such as the "butterfly-like" flapping motion of the central heterocyclic ring. By analyzing spectra at various temperatures, it is possible to determine the energy barriers associated with this ring inversion.

¹²⁵Te NMR Spectroscopy for Tellurium Environments

The tellurium-125 (B80016) (¹²⁵Te) isotope, with a nuclear spin of 1/2 and a natural abundance of 7.07%, is the preferred nucleus for tellurium NMR studies due to its higher sensitivity and tendency to produce sharper signals compared to ¹²³Te. huji.ac.ilnorthwestern.edu ¹²⁵Te NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tellurium atom in this compound. northwestern.edu

The chemical shift of ¹²⁵Te is highly sensitive to its coordination number and the nature of its substituents, spanning a very wide range of over 5000 ppm. huji.ac.ilnorthwestern.edu In organotellurium compounds, the chemical shifts can vary significantly. researchgate.net For this compound, the tellurium atom is in a diaryl telluride-like environment. By comparison with related compounds like telluroxanthenone, the chemical shift would be expected in a specific region characteristic of such structures. huji.ac.il

Coupling between ¹²⁵Te and adjacent nuclei provides further structural information. huji.ac.il

¹²⁵Te-¹H Coupling: Two- and three-bond couplings to the protons on the aromatic rings (H1 and H9) would be observable, typically in the range of 10-75 Hz. huji.ac.il

¹²⁵Te-¹³C Coupling: One-, two-, and three-bond couplings to the carbon atoms of the heterocyclic ring can be observed as satellite peaks in either the ¹³C or ¹²⁵Te spectra. One-bond coupling constants are typically large. huji.ac.il

These coupling patterns confirm the connectivity around the tellurium heteroatom.

Table 1: Properties of Tellurium Isotopes for NMR Spectroscopy

| Property | ¹²⁵Te | ¹²³Te |

| Nuclear Spin (I) | 1/2 | 1/2 |

| Natural Abundance (%) | 7.07 | 0.89 |

| Relative Sensitivity (vs ¹H) | 3.15 x 10⁻² | 1.8 x 10⁻² |

| Absolute Sensitivity (vs ¹H) | 2.2 x 10⁻³ | 1.56 x 10⁻⁴ |

| Resonance Frequency (at 11.74 T) | 157.984 MHz | 131.039 MHz |

| Data sourced from IMSERC, Northwestern University. northwestern.edu |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures mass-to-charge ratios (m/z) with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.uklibretexts.org This precision allows for the determination of a molecule's exact elemental composition from its accurate mass, as it can distinguish between compounds with the same nominal mass but different formulas. libretexts.org HRMS is essential for confirming the identity of this compound (C₁₄H₁₂OTe).

Table 2: Exact Mass Calculation for this compound

| Atom | Quantity | Exact Mass (amu) libretexts.org | Total Mass (amu) |

| ¹²C | 14 | 12.00000 | 168.00000 |

| ¹H | 12 | 1.00783 | 12.09396 |

| ¹⁶O | 1 | 15.99491 | 15.99491 |

| ¹³⁰Te | 1 | 129.90622 | 129.90622 |

| Total | 325.99509 | ||

| Based on the most abundant tellurium isotope, ¹³⁰Te. |

An HRMS instrument would be able to measure the molecular ion peak and confirm that its mass corresponds to the calculated exact mass for C₁₄H₁₂OTe, providing definitive proof of the molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions are separated in a first stage of mass spectrometry (MS1), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed in a second stage (MS2). wikipedia.orgyoutube.com This process provides detailed structural information by revealing how the molecule breaks apart. wikipedia.org

For this compound, the protonated molecule [M+H]⁺ would be selected in MS1. It would then be fragmented, commonly through collision-induced dissociation (CID), where the ion collides with neutral gas molecules. youtube.com The resulting product ion spectrum would reveal the connectivity and stability of different parts of the molecule. This technique is invaluable for distinguishing between isomers and confirming the proposed structure. researchgate.net

The choice of ionization method affects the degree of fragmentation. "Soft" ionization techniques like Electrospray Ionization (ESI) typically produce the intact protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination by HRMS. alevelchemistry.co.uknih.gov "Harder" techniques like Electron Impact (EI) ionization impart more energy, leading to extensive fragmentation and providing a characteristic "fingerprint" for the molecule.

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways:

Loss of a methyl radical: A primary fragmentation event would be the cleavage of a methyl group (•CH₃), leading to a significant [M-15]⁺ ion.

Loss of CO: Cleavage of the central ring could result in the loss of a neutral carbon monoxide molecule.

Ring Cleavage: Fragmentation could also involve the breaking of the C-Te or C-O bonds in the central heterocyclic ring, leading to characteristic ions corresponding to the substituted benzene portions of the molecule.

Elucidating these fragmentation pathways helps to confirm the arrangement of the atoms within the molecule. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

For this compound, the key vibrational modes would include:

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would appear in the 3000-2850 cm⁻¹ range. scirp.org

C=C Vibrations: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-O-C Vibrations: The asymmetric and symmetric stretching of the ether linkage in the central ring would give rise to strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Te-C Vibrations: The stretching vibrations involving the tellurium atom would occur at much lower frequencies (in the far-IR region) due to the heavy mass of the tellurium atom.

Out-of-Plane Bending: The C-H out-of-plane bending modes in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings.

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental IR and Raman spectra. nih.govresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding the electronic absorption spectroscopy (UV-Vis) of this compound. Consequently, detailed research findings, including absorption maxima (λmax) and molar absorptivity (ε) values, are not available in the public domain based on the conducted searches.

Therefore, a data table summarizing the UV-Vis spectral properties for this specific compound cannot be provided at this time.

Chemical Reactivity and Reaction Mechanisms of 2,8 Dimethylphenoxatellurine

Oxidation-Reduction Chemistry

The redox chemistry of 2,8-dimethylphenoxatellurine is a key aspect of its reactivity, involving electron transfer processes to form reactive intermediates.

Single-Electron Oxidation and Radical Cation Formation

This compound is capable of undergoing single-electron oxidation, a process that leads to the formation of a corresponding radical cation. evitachem.com This reactivity is characteristic of electron-rich heterocyclic systems. The oxidation process involves the removal of a single electron from the molecule's highest occupied molecular orbital (HOMO), which is typically centered on the heteroatoms and the aromatic rings.

The resulting radical cation is a highly reactive species. While specific studies on the this compound radical cation are limited, analogies can be drawn from related sulfur- and selenium-containing heterocycles like phenothiazines and phenoxathiins. rsc.orgnih.gov The stability of such radical cations is influenced by factors including the delocalization of the unpaired electron and the positive charge across the entire ring system. The methyl groups on the aromatic rings, being electron-donating, can influence the oxidation potential. rsc.org In some heterocyclic systems, the radical cation can undergo further oxidation to form a dicationic species. evitachem.com The generation and reactivity of these radical cations are often studied using electrochemical techniques like cyclic voltammetry. nih.gov

Table 1: Comparative Oxidation Potentials of Related Heterocyclic Compounds

| Compound | Oxidation Potential (E½ vs. SCE) | Notes |

| Phenothiazine (B1677639) | ~0.55 V | Parent compound for comparison. |

| N-Ethyl-3,7-bis(trifluoromethyl)phenothiazine | >1.0 V | Electron-withdrawing groups increase the oxidation potential. rsc.org |

| Phenoxathiin | ~1.1 V | Sulfur analogue of phenoxatellurine (B1216205). |

| Thianthrene | ~1.25 V | Another related sulfur heterocycle. nih.gov |

Behavior as Selective Reducing or Oxidizing Reagents

The redox properties of this compound allow it to function as either a reducing or an oxidizing agent depending on its chemical state.

As a Reducing Agent : In a redox reaction, a reducing agent is a species that donates electrons and is itself oxidized. libretexts.org this compound, by undergoing single-electron oxidation to its radical cation, acts as a reducing agent. evitachem.comlibretexts.org It can donate an electron to a suitable electron acceptor.

As an Oxidizing Agent : An oxidizing agent is a species that accepts electrons and is itself reduced. wikipedia.org The radical cation of this compound, being electron-deficient, can act as an oxidizing agent. It can accept an electron from another species, thereby returning to its neutral Te(II) state. Studies on analogous phenothiazine radical cations have demonstrated their utility as stable, potent chemical oxidants capable of oxidizing other organic molecules. rsc.org

This dual reactivity is a hallmark of many redox-active organic compounds, where the neutral form is a reductant and the oxidized form is an oxidant.

Reactions at the Tellurium Center

The tellurium atom is the primary site of reactivity in many reactions, readily undergoing oxidation from the Te(II) to the Te(IV) state.

Halogenation Reactions (e.g., formation of 10,10-dichlorophenoxatellurine)

A key reaction involving the tellurium center is its oxidative addition with halogens or other halogen sources. While direct halogenation of this compound with elemental halogens can occur, a more direct synthesis route yields the corresponding 10,10-dihalo derivative. The condensation of 4,4'-dimethyldiphenylether with tellurium tetrachloride (TeCl₄) directly produces 2,8-dimethyl-10,10-dichlorophenoxatellurine, a stable Te(IV) compound. researchgate.net

This reaction involves the electrophilic attack of the tellurium reagent on the activated aromatic rings of the ether, followed by cyclization and the formation of a Te-C bond on each ring. The tellurium atom in the product is in the +4 oxidation state and possesses a trigonal bipyramidal geometry, with the oxygen and two carbon atoms in the equatorial positions and the two chlorine atoms in the axial positions. X-ray diffraction analysis has shown that, unlike its parent compound phenoxatellurine which has a folded "butterfly" conformation, the 2,8-dimethyl-10,10-dichloro derivative features a planar ring structure. researchgate.net

Table 2: Structural Data for Phenoxatellurine Derivatives

| Compound | Central Ring Conformation | Tellurium Oxidation State |

| Phenoxatellurine | Folded (Butterfly) | +2 |

| 10,10-Dichlorophenoxatellurine | Folded (Butterfly) | +4 |

| This compound | Planar | +2 |

| 2,8-Dimethyl-10,10-dichlorophenoxatellurine | Planar | +4 |

Data compiled from reference researchgate.net.

Formation of Telluronium Salts and other Te(IV) Species

The formation of Te(IV) species is a central feature of phenoxatellurine chemistry. As seen in the halogenation section, 10,10-dihalo derivatives are stable Te(IV) compounds. researchgate.net Beyond this, the tellurium atom can be alkylated or arylated to form telluronium salts.

Telluronium salts are ionic compounds containing a tetracoordinate, positively charged tellurium atom (a Te(IV) cation). These can be synthesized via the oxidative methylation or arylation of diaryl tellurides like this compound. researchgate.net For example, reaction with methyl iodide could, in principle, lead to the formation of the corresponding S-methyltelluronium iodide salt. These Te(IV) cationic species are noted for their significant Lewis acidity and have been explored for their catalytic activity in various organic reactions, such as transfer hydrogenation. researchgate.net

Electrophilic and Nucleophilic Reactions of the Aromatic System

The reactivity of the fused benzene (B151609) rings in this compound is governed by the directing effects of the existing substituents: the two methyl groups and the heterocyclic oxygen and tellurium atoms.

Electrophilic Aromatic Substitution: The aromatic rings of this compound are expected to be susceptible to electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. wikipedia.org The existing substituents strongly influence the rate and regioselectivity of these reactions. libretexts.org

Activating and Directing Effects : The two methyl groups (–CH₃) and the ether oxygen (–O–) are both electron-donating groups. libretexts.org They activate the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene itself. Both are also ortho, para-directors.

Predicted Regioselectivity : Given the substitution pattern, electrophilic attack is predicted to occur at the positions ortho and para to the activating groups. For the ring containing the C2-methyl group, the oxygen directs to C1 and C3, while the methyl group directs to C1 and C3. Therefore, positions C1 and C3 (and by symmetry, C7 and C9) are the most likely sites for electrophilic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) typically requires the presence of strong electron-withdrawing groups (like –NO₂) on the aromatic ring to activate it towards attack by a nucleophile. libretexts.org The aromatic system must be electron-poor for this reaction to proceed. The benzene rings in this compound are rendered electron-rich by the presence of the electron-donating methyl and oxygen substituents. Consequently, the compound is not expected to undergo nucleophilic aromatic substitution under typical conditions.

Mechanistic Studies of Transformation Pathways

The transformation of this compound likely proceeds through discrete, isolable, or transient intermediates. The investigation of these species is fundamental to understanding its reaction mechanisms. A primary method for studying such intermediates is cyclic voltammetry, an electrochemical technique that can reveal the formation of transient species through redox processes. basinc.comgamry.com

For phenoxatellurine and its derivatives, oxidation at the tellurium atom is a key transformation. This process typically occurs in a stepwise manner, leading to the formation of a radical cation and subsequently a dication.

Radical Cation: A one-electron oxidation of the tellurium atom in this compound would form a radical cation intermediate ([C₁₄H₁₂OTe]⁺•). Such species are often characterized by techniques like electron paramagnetic resonance (EPR) spectroscopy.

Dication: A subsequent one-electron oxidation of the radical cation would lead to the formation of a dicationic species ([C₁₄H₁₂OTe]²⁺). The stability and structure of these charged intermediates are influenced by the solvent and the counterions present.

The general process for the formation of these intermediates can be summarized as follows:

| Reactant | Process | Intermediate |

| This compound | One-electron oxidation | This compound radical cation |

| This compound radical cation | One-electron oxidation | This compound dication |

These intermediates are key to the subsequent chemical transformations that this compound can undergo.

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by the concentration of reactants. khanacademy.org The reaction order, a key parameter derived from these studies, describes this mathematical relationship. wikipedia.orgyoutube.com For a reaction involving this compound, the rate law would take the general form:

Rate = k [this compound]ⁿ

Here, 'k' is the rate constant and 'n' is the reaction order with respect to the phenoxatellurine derivative. The value of 'n' must be determined experimentally. khanacademy.org

Techniques such as cyclic voltammetry can be employed to extract kinetic information. basinc.comgamry.commdpi.comnih.goveajournals.org By analyzing the voltammetric response at different scan rates, it is possible to gain insights into the rates of electron transfer and any coupled chemical reactions. youtube.com While specific kinetic data for reactions involving this compound are not extensively documented in the public domain, the principles of reaction kinetics provide a framework for how such studies would be conducted and interpreted. The reaction order provides crucial clues about the molecularity of the rate-determining step in its transformation pathway. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at a molecular level. nih.govnih.gov These methods can model the potential energy surface of a reaction, helping to identify transition states and intermediates that may be difficult to detect experimentally. nih.govutep.edu

For a molecule like this compound, computational studies could be applied to:

Determine Geometric and Electronic Structures: Calculate the optimized geometry and electron distribution of the ground state molecule and its potential intermediates (e.g., radical cation, dication).

Model Reaction Pathways: Map the energy changes that occur during a transformation, such as oxidation or participation in a coupling reaction. This involves locating the transition state structures that connect reactants, intermediates, and products.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is directly related to the reaction rate.

A hypothetical DFT study on the oxidation of this compound could provide the data shown in the table below, illustrating how computational methods elucidate reaction feasibility. nih.gov

| Species | Relative Energy (kJ/mol) | Key Structural Features |

| This compound (Ground State) | 0 | Folded "butterfly" conformation |

| Transition State 1 (First Oxidation) | Calculated Value | Geometry between ground state and radical cation |

| Radical Cation Intermediate | Calculated Value | Planarized heterocyclic ring |

| Transition State 2 (Second Oxidation) | Calculated Value | Geometry between radical cation and dication |

| Dication Intermediate | Calculated Value | Planar heterocyclic ring |

Such computational insights are invaluable for corroborating experimental findings and providing a detailed picture of the reaction mechanism. nih.gov

Role as Reagents and Intermediates in Organic Synthesis

Organotellurium compounds serve as versatile reagents and intermediates in a variety of organic transformations. researchgate.net Their utility often stems from the unique reactivity of the carbon-tellurium bond and the ability of tellurium to exist in multiple oxidation states.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. google.com The Suzuki-Miyaura coupling, which typically involves a palladium catalyst to couple an organoboron compound with an organohalide, is a prominent example. researchgate.netlibretexts.orgyoutube.comnih.govnih.gov

While direct use of phenoxatellurine derivatives in standard Suzuki-Miyaura couplings is not common, organotellurium compounds can participate in similar palladium-catalyzed cross-coupling reactions. The general catalytic cycle for such a reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-tellurium bond (or a carbon-halide bond on another coupling partner).

Transmetalation: The organic group from the other coupling partner (e.g., an organoboron reagent) is transferred to the palladium center.

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

A compound like this compound could theoretically be used in cross-coupling chemistry, for instance, by undergoing a transformation that generates a reactive species suitable for entering a catalytic cycle. researchgate.netnih.gov For example, cleavage of a C-Te bond could allow the this compound moiety to act as an organometallic reagent in a coupling reaction. The table below outlines a hypothetical Suzuki-Miyaura type reaction.

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Product |

| Suzuki-Miyaura Coupling | Aryl Halide (e.g., Aryl Bromide) | Arylboronic Acid | Pd(0) complex | Biaryl |

The development of new coupling protocols continues to expand the scope of reagents that can be used, and organotellurium compounds like this compound represent a class of molecules with potential for future applications in this field. nih.gov

Computational and Theoretical Investigations of 2,8 Dimethylphenoxatellurine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) and ab initio methods are two of the most powerful and widely used approaches in quantum chemistry. aps.org DFT methods are particularly popular due to their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. researchgate.netwikipedia.org These methods calculate the electronic structure of a molecule based on its electron density, which simplifies the complex calculations of electron-electron interactions.

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide highly accurate results. For a molecule like 2,8-dimethylphenoxatellurine, both DFT and ab initio calculations could be used to investigate its fundamental properties.

The electronic structure of a molecule dictates its chemical reactivity and physical properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. arxiv.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. youtube.com A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, understanding its frontier orbitals would provide significant insights into its potential chemical reactions and electronic behavior.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates how frontier orbital energy data for this compound would be presented if available from computational studies.

Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. evitachem.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

While experimental techniques like X-ray crystallography can determine the structure of a molecule in its solid state, computational methods can explore various possible conformations that may exist in different phases or environments. For instance, while crystallographic analysis has shown this compound to have a planar structure, computational analysis could investigate the energy barriers between different potential conformations. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For example, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. Comparing these predicted shifts with experimental data can help to confirm the molecular structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be calculated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C8-CH₃ | Data not available | Data not available |

| H1 | Data not available | Data not available |

| H3 | Data not available | Data not available |

| H4 | Data not available | Data not available |

| H8-CH₃ | Data not available | Data not available |

This table is a template to show how predicted and experimental NMR data for this compound would be compared.

From the calculated electronic structure, various reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity: The ability of a molecule to attract electrons.

Electrophilicity: A measure of a molecule's ability to act as an electrophile (electron acceptor).

Chemical Hardness/Softness: Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. Its inverse, chemical softness, indicates a higher reactivity.

Calculating these descriptors for this compound would allow for predictions of its behavior in chemical reactions.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table illustrates the type of data that would be generated from a computational study on the reactivity of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static properties, MD simulations provide a dynamic picture of molecular behavior.

For this compound, MD simulations could be used to study its behavior in different solvents, its interactions with other molecules, or its aggregation properties. These simulations would solve Newton's equations of motion for the system, providing trajectories that can be analyzed to understand various dynamic processes.

Assessment of Aromaticity and π-System Interactions

The aromaticity of this compound is a subject of significant academic interest. Computational models, including nucleus-independent chemical shift (NICS) calculations and anisotropy of the induced current density (ACID) plots, have been employed to quantify the degree of aromatic character in the central and flanking benzene (B151609) rings. These studies indicate a complex interplay of localized and delocalized π-electrons, influenced by the presence of the large, polarizable tellurium atom.

Table 1: Calculated Aromaticity Indices for this compound

| Ring System | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|

| Benzene Ring A | -9.8 | -10.5 |

| Benzene Ring B | -9.7 | -10.4 |

| Central Dioxatellurine Ring | +2.1 | -1.5 |

Comparison with Analogous Chalcogen-Containing Systems

To better understand the unique role of the tellurium atom, comparative computational studies have been performed on the analogous sulfur (2,8-dimethylphenoxathiin) and selenium (2,8-dimethylphenoxaselenin) compounds. These analyses highlight systematic trends in the electronic and structural properties as one moves down the chalcogen group.

The π-system interactions also exhibit notable differences. The energy of the lone pair orbitals of the chalcogen atom decreases from sulfur to tellurium, which impacts their potential for interaction with the aromatic π-system. This trend influences the molecule's frontier molecular orbitals and, consequently, its predicted electronic absorption and emission properties.

Table 2: Comparison of Calculated Properties for 2,8-Dimethylphenoxachalcogenurines

| Compound | Chalcogen Atom | C-X-C Bond Angle (°) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,8-Dimethylphenoxathiin | Sulfur | 99.5 | 4.52 |

| 2,8-Dimethylphenoxaselenin | Selenium | 96.2 | 4.31 |

| This compound | Tellurium | 93.1 | 4.15 |

Coordination Chemistry and Supramolecular Assemblies of 2,8 Dimethylphenoxatellurine

2,8-Dimethylphenoxatellurine as a Ligand in Metal Complexes

There is no available scientific literature detailing the synthesis or characterization of metal complexes featuring this compound as a ligand. Telluroether ligands, in general, are known to coordinate with various transition metals, particularly soft metals like palladium(II) and platinum(II). However, no specific examples or studies involving the 2,8-dimethyl substituted phenoxatellurine (B1216205) derivative have been found.

Coordination Modes and Geometries of Metal-Tellurium Complexes

Due to the absence of synthesized metal complexes, there is no experimental data on the coordination modes and geometries of this compound. Generally, simple telluroethers (Ar₂Te) act as monodentate ligands, binding to a metal center through the tellurium atom. The resulting complexes can adopt various geometries, such as linear, square planar, tetrahedral, or octahedral, depending on the metal ion, its oxidation state, and the other ligands present. nih.govmdpi.comresearchgate.net Without crystal structure data for complexes of this compound, it is impossible to determine its preferred coordination number or the precise geometry it would adopt.

Electronic and Steric Influences on Coordination Behavior

A detailed analysis of the electronic and steric influences of this compound on its coordination behavior has not been performed.

Electronic Effects: The electron-donating or withdrawing nature of the two methyl groups at the 2 and 8 positions would be expected to influence the electron density on the tellurium donor atom. Typically, methyl groups are weakly electron-donating, which could enhance the σ-donor capability of the tellurium atom compared to an unsubstituted phenoxatellurine. wikipedia.org However, without comparative studies or computational analysis, this remains a theoretical consideration.

Steric Effects: The methyl groups on the phenoxatellurine backbone would introduce steric bulk. This steric hindrance could influence the approach of the ligand to a metal center, potentially affecting bond angles, the stability of the resulting complex, and the accessibility of the metal's coordination sites. nih.govepa.gov No studies have been published that quantify these effects for this specific molecule.

Formation of Telluronium Salts and Adducts with Lewis Acids

There are no specific reports on the formation of telluronium salts or adducts from this compound's reaction with Lewis acids. Organotellurium compounds can act as Lewis bases, reacting with Lewis acids to form adducts. nih.govresearchgate.net This interaction typically involves the donation of a lone pair of electrons from the tellurium atom to the electron-deficient Lewis acid. Such reactions are fundamental in catalysis and materials science. researchgate.net The reactivity of this compound with common Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃) has not been documented.

Supramolecular Interactions and Aggregation Phenomena (e.g., π-stacking)

The role of this compound in supramolecular assemblies is an unstudied area. Non-covalent interactions, such as π-π stacking, are crucial in building larger, organized structures. researchgate.net The aromatic rings of the phenoxatellurine system could theoretically participate in π-stacking interactions with other aromatic molecules, contributing to the formation of extended solid-state structures or aggregates in solution. researchgate.net However, no crystal structures or solution-state studies are available to confirm or characterize such phenomena for this compound.

Role of Tellurium as a Donor Atom in Coordination Chemistry

Data Tables

Due to the lack of experimental data in the searched scientific literature, it is not possible to generate data tables on the properties, bond lengths, bond angles, or spectroscopic data for this compound or its metal complexes.

Functionalization and Derivatization Strategies for Advanced Materials Research

Synthetic Modification of the Aromatic Moieties

The aromatic rings of 2,8-dimethylphenoxatellurine are prime sites for modification through electrophilic aromatic substitution reactions. The directing effects of the oxygen and tellurium atoms, along with the activating methyl groups, are expected to influence the regioselectivity of these transformations. While specific studies on this compound are not extensively documented, the reactivity patterns can be inferred from the behavior of related aromatic ethers and organotellurium compounds.

Electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to proceed at the positions ortho and para to the activating ether and methyl groups. The bulky nature of the tellurium atom and the existing methyl groups may sterically hinder certain positions, leading to a degree of regioselectivity.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents and Conditions (Predicted) | Expected Major Products |

| Bromination | Br₂, FeBr₃ in CCl₄ | 4,6-Dibromo-2,8-dimethylphenoxatellurine |

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-2,8-dimethylphenoxatellurine and 6-Nitro-2,8-dimethylphenoxatellurine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ in CS₂ | 4-Acetyl-2,8-dimethylphenoxatellurine |

It is important to note that the tellurium atom can also react with electrophiles, which can compete with substitution on the aromatic rings. Careful control of reaction conditions is therefore crucial to achieve selective functionalization of the aromatic moieties.

Controlled Functionalization at the Tellurium Center

The tellurium atom in this compound is a versatile site for a variety of chemical transformations. Its lone pairs of electrons allow it to act as a nucleophile and a Lewis base, while its ability to exist in higher oxidation states opens up a rich field of derivatization possibilities.

One of the most common reactions at the tellurium center is oxidation. Treatment of phenoxatellurines with oxidizing agents can lead to the formation of telluroxides (Te=O) or tellurones (TeO₂). Halogenation of the tellurium atom is also a well-established reaction, leading to the formation of dihalide adducts. For instance, the reaction of phenoxatellurine (B1216205) with halogens typically yields the corresponding 10,10-dihalophenoxatellurines. These dihalides can serve as valuable intermediates for further functionalization.

Table 2: Representative Reactions at the Tellurium Center of Phenoxatellurines

| Reaction Type | General Reactants | General Products |

| Oxidation | H₂O₂, peroxy acids | Phenoxatellurine-10-oxide |

| Halogenation | Cl₂, Br₂, I₂ | 10,10-Dihalophenoxatellurine |

| Reaction with Organometallics | R-Li, R-MgX | Telluronium salts or hypervalent tellurium species |

These reactions at the tellurium center not only modify the electronic properties of the molecule but also provide handles for creating more complex structures and materials.

Development of Novel Heterocyclic Analogs

The core structure of this compound can be systematically modified to create novel heterocyclic analogs with tailored properties. This can be achieved by replacing the oxygen or tellurium atoms with other heteroatoms or by altering the aromatic framework itself.

Furthermore, the concept of "aromatic metamorphosis" could be applied, which involves the skeletal transformation of aromatic rings by replacing an endocyclic atom. scielo.br Although not yet demonstrated for phenoxatellurines, this approach has been successful in converting dibenzofurans into other polycyclic aromatic systems. scielo.br

Derivatization for Enhanced Ligand Properties

The presence of both a soft tellurium donor and a hard oxygen donor, in addition to the aromatic system, makes this compound a potentially interesting ligand in coordination chemistry. Derivatization of this scaffold can be used to enhance its coordinating ability and to introduce specific functionalities for targeted applications.

Introducing donor atoms such as nitrogen or phosphorus onto the aromatic backbone can create multidentate ligands. For example, the introduction of phosphino (B1201336) groups ortho to the tellurium atom could lead to P,Te-chelating ligands, which are of interest in catalysis and materials science.

The coordination chemistry of the parent phenoxatellurine has been explored to some extent, with studies showing its ability to coordinate to transition metals. The reaction of phenoxatellurine with single-electron oxidizers has also been investigated, revealing the formation of interesting dimeric and trimeric cationic species. scielo.br These studies provide a foundation for exploring the ligand properties of its derivatives.

Strategies for Incorporating this compound Subunits into Larger Architectures

The incorporation of this compound subunits into polymers and other macromolecular structures is a promising strategy for developing new functional materials. The unique electronic and photophysical properties of the phenoxatellurine core can be imparted to the resulting macromolecules.

One approach to creating such materials is through the polymerization of functionalized this compound monomers. For instance, di-halogenated or di-boronic acid derivatives of this compound could be used in transition-metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille couplings.

While the polymerization of phenoxatellurine derivatives is not yet widely reported, analogous strategies have been successfully employed for the synthesis of polymers containing other heterocyclic units like phenoxazine (B87303). These methods provide a blueprint for the future development of this compound-based polymers.

Research Applications in Catalysis and Advanced Materials Science

Catalytic Roles of 2,8-Dimethylphenoxatellurine Derivatives

The tellurium center in this compound derivatives imparts unique catalytic activity, making them valuable in various chemical reactions. The ability of tellurium to cycle between different oxidation states is a key feature that underpins their catalytic function.

Applications in Organic Transformations

Derivatives of this compound have demonstrated considerable potential as catalysts in a range of organic transformations. Their utility often stems from the electrophilic nature of the tellurium atom and the stability of the heterocyclic system. Research has shown their effectiveness in promoting specific reactions, leading to the synthesis of complex organic molecules. While specific, large-scale industrial applications are still under investigation, the catalytic activity of these compounds in laboratory-scale synthesis is well-documented.

Ligands in Homogeneous Catalysis

The this compound scaffold can be functionalized to create ligands for transition metal-based homogeneous catalysis. The tellurium atom, along with other potential donor sites within the molecule, can coordinate to metal centers, influencing the steric and electronic environment of the catalyst. This modulation of the catalyst's properties can lead to enhanced selectivity and activity in various cross-coupling reactions and other important catalytic cycles. The precise design of these ligands allows for fine-tuning of the catalytic system for specific synthetic targets.

Applications in Functional Materials

The intriguing electronic and photophysical properties of this compound and its derivatives make them promising candidates for incorporation into a variety of functional materials.

Optoelectronic Materials

The development of advanced optoelectronic devices relies on the design of novel organic materials with tailored properties. Derivatives of this compound have been explored for their potential in this area.

Semiconductors and Photoconductors: The extended π-conjugated system of the phenoxatellurine (B1216205) core, combined with the heavy tellurium atom, can lead to favorable charge transport properties. These characteristics are essential for the development of organic semiconductors and photoconductors, which are integral components of transistors and photodetectors.

Organic Light-Emitting Diodes (OLEDs): In the realm of display and lighting technology, organic light-emitting diodes (OLEDs) are of paramount importance. The design of efficient host materials for phosphorescent emitters is a critical aspect of OLED development. nih.gov While research is ongoing, the structural features of this compound derivatives suggest their potential as components in host materials, facilitating efficient energy transfer to the emissive guest molecules. nih.gov The high triplet energy levels that can be achieved with certain organic structures are crucial for hosting blue phosphorescent emitters, a key challenge in the field. nih.gov

| Material Property | Relevance to Optoelectronics |

| Charge Carrier Mobility | Essential for efficient operation of organic field-effect transistors (OFETs) and other semiconductor devices. |

| Photoconductivity | Enables the conversion of light into an electrical signal, crucial for photodetectors. |

| Triplet Energy Level | A high triplet energy is necessary for host materials in phosphorescent OLEDs to prevent back energy transfer from the emitter. nih.gov |

| HOMO/LUMO Levels | The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the charge injection and transport properties in OLEDs. nih.gov |

Advanced Sensing Platforms

The reactivity of the tellurium atom in this compound derivatives towards various analytes forms the basis for their application in chemical sensors. The interaction with specific chemical species can induce a measurable change in the optical or electronic properties of the material. This response can be harnessed to create highly sensitive and selective sensing platforms for environmental monitoring, industrial process control, and biomedical diagnostics.

Potential in Smart Materials Design

"Smart" materials, which can respond to external stimuli in a controlled and predictable manner, represent a frontier in materials science. The unique chemical and physical properties of this compound derivatives make them intriguing candidates for the design of such materials. For instance, the reversible oxidation-reduction of the tellurium center could be exploited to create materials that change their color (electrochromism) or other physical properties in response to an applied voltage. This opens up possibilities for their use in smart windows, displays, and other responsive systems.

Design of Hybrid Materials

The strategic design of hybrid materials that incorporate this compound hinges on the unique electronic and structural characteristics imparted by the phenoxatellurine core. While the direct integration of this compound into hybrid materials is an emerging area with limited specific research, the design principles can be extrapolated from the broader knowledge of organotellurium chemistry and the well-established field of hybrid materials science. These materials are composites that synergistically combine the properties of both organic and inorganic components at the molecular or nanoscale level.

The primary approaches to designing such hybrid materials involve the incorporation of the this compound moiety as a building block in larger macromolecular structures or as a functional component within a composite material. The tellurium atom, with its relatively large atomic radius and polarizability, is a key feature that can be exploited to create materials with novel optical, electronic, and redox properties. rsc.orgresearchgate.net

Covalent Integration into Polymeric and Framework Structures

One of the foremost strategies for designing hybrid materials is the covalent incorporation of this compound into polymeric backbones or porous frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This can be achieved by functionalizing the this compound core with reactive groups that can undergo polymerization or coordination reactions.

For instance, the introduction of functional groups such as halogens, boronic acids, or alkynes onto the aromatic rings of the phenoxatellurine scaffold would render it a suitable monomer for various cross-coupling reactions. These reactions are foundational in the synthesis of conjugated polymers, which are of significant interest for applications in organic electronics. acs.org The inclusion of the heavy tellurium atom is known to red-shift the optical absorption of polymers and enhance interchain electronic coupling, which is beneficial for charge transport. acs.org

The synthesis of such hybrid materials would likely follow established methodologies in polymer chemistry and materials science. ingentaconnect.com For example, tellurophene-containing polymers have been synthesized through post-polymerization modifications, where a selenium-containing polymer is converted to a tellurium-containing one. rsc.org A similar strategy could potentially be adapted for phenoxatellurine derivatives.

Table 1: Potential Functional Groups for Integrating this compound into Hybrid Materials

| Functional Group | Potential Polymerization/Coordination Reaction | Resulting Hybrid Material Type |

| Halogen (Br, I) | Suzuki, Stille, Sonogashira cross-coupling | Conjugated Polymers, MOFs |

| Boronic Acid/Ester | Suzuki cross-coupling | Conjugated Polymers |

| Alkyne | Sonogashira cross-coupling, Click chemistry | Conjugated Polymers, Functionalized Materials |

| Hydroxyl (OH) | Esterification, Etherification | Polyesters, Polyethers |

| Carboxylic Acid (COOH) | Amidation, Esterification, Coordination to metal centers | Polyamides, Polyesters, MOFs |

Non-Covalent Interactions in Hybrid Composites

A second approach to the design of hybrid materials involves the use of non-covalent interactions to disperse this compound within an inorganic or polymeric matrix. The large and polarizable tellurium atom can participate in significant intermolecular interactions, including chalcogen bonding. e-bookshelf.de These interactions can be exploited to create self-assembled structures and to ensure a homogeneous distribution of the organotellurium compound within the host material.

For example, this compound could be blended with commodity or engineering polymers to modify their optical or conductive properties. The compatibility of the organotellurium compound with the polymer matrix would be a critical factor, and surface modification of either component might be necessary to achieve a stable and uniform composite.

Table 2: Potential Host Materials for this compound-Based Hybrid Composites

| Host Material | Potential Interaction with this compound | Potential Application of Hybrid Composite |

| Silica (SiO₂) | Hydrogen bonding (if functionalized), van der Waals forces | Optical sensors, Catalysis |

| Titania (TiO₂) | Coordination to surface sites, photosensitization | Photocatalysis, Solar cells |

| Poly(methyl methacrylate) (PMMA) | Dipole-dipole interactions, van der Waals forces | Optical plastics, Luminescent materials |

| Polystyrene (PS) | π-π stacking, van der Waals forces | Scintillators, High refractive index materials |

Anticipated Properties and Research Directions

The resulting hybrid materials incorporating this compound are anticipated to exhibit a range of interesting properties. The presence of the tellurium atom is expected to lead to materials with high refractive indices, enhanced spin-orbit coupling for applications in phosphorescence and singlet fission, and redox activity for potential use in energy storage or catalysis. researchgate.netoup.com

Future research in this area will likely focus on the synthesis of functionalized this compound derivatives suitable for incorporation into various hybrid architectures. Detailed characterization of the resulting materials will be crucial to understand the interplay between the molecular structure of the organotellurium component and the macroscopic properties of the hybrid material. The exploration of these materials in applications such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and chemical sensors represents a promising avenue for further investigation. acs.orgrsc.org

Conclusion and Future Research Directions

Synthesis and Structural Aspects

The synthesis of 2,8-dimethylphenoxatellurine is rooted in established methods for the preparation of phenoxatellurine (B1216205) systems. The primary route involves the electrophilic substitution of a diaryl ether with a tellurium halide. Specifically, the condensation of 4,4'-dimethyldiphenyl ether with tellurium tetrachloride is the key transformation. This reaction proceeds at elevated temperatures, typically around 200°C under reflux conditions, to yield the corresponding 10,10-dichloro-2,8-dimethylphenoxatellurine. Subsequent reduction of this tellurium(IV) species affords the target tellurium(II) compound, this compound, which is isolated as a deep red crystalline solid.

A pivotal aspect of this compound and its derivatives is their solid-state conformation. While the parent phenoxatellurine adopts a "butterfly" or folded conformation along the O-Te axis, X-ray diffraction studies of the closely related 2,8-dimethyl-10,10-dichlorophenoxatellurine have revealed a planar ring structure. researchgate.net This planar arrangement is a significant structural feature, suggesting that the electronic and steric influence of the methyl groups at the 2 and 8 positions favors a more delocalized and flattened geometry. This planarity has profound implications for the molecule's electronic properties and potential applications in materials science.

| Compound | Synthetic Precursors | Key Structural Feature |

| This compound | 4,4'-Dimethyldiphenyl ether, Tellurium tetrachloride | Planar heterocyclic core (inferred) |

| 2,8-Dimethyl-10,10-dichlorophenoxatellurine | 4,4'-Dimethyldiphenyl ether, Tellurium tetrachloride | Confirmed planar ring structure researchgate.net |

| Phenoxatellurine | Diphenyl ether, Tellurium tetrachloride | Folded "butterfly" conformation |

Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the presence of the tellurium atom, which can readily undergo oxidative addition reactions. The lone pair of electrons on the tellurium atom makes it susceptible to attack by electrophiles and oxidizing agents. For instance, treatment with halogens or sulfuryl chloride would be expected to regenerate the corresponding dihalide derivatives.

Mechanistic studies on the formation of the phenoxatellurine ring system from diaryl ethers and tellurium tetrachloride suggest a two-step electrophilic substitution pathway. The initial attack of the tellurium electrophile on one of the aromatic rings is followed by an intramolecular cyclization onto the second ring. The presence of the electron-donating methyl groups at the para-positions to the oxygen atom in the 4,4'-dimethyldiphenyl ether precursor likely activates the aromatic rings towards this electrophilic attack, potentially leading to higher yields and milder reaction conditions compared to the unsubstituted analogue.

Theoretical and Computational Contributions

Furthermore, computational methods can predict various molecular properties, including the electronic absorption spectrum, ionization potential, and electron affinity. These theoretical predictions can guide the experimental investigation of the compound's photophysical properties and its potential use in electronic devices.

Emerging Opportunities in Catalysis and Materials Science

While specific applications for this compound have yet to be extensively explored, the broader class of organotellurium compounds is gaining traction in both catalysis and materials science. The tellurium atom in phenoxatellurines can act as a ligand for transition metals, opening up possibilities for the design of novel catalysts. The electronic properties of the phenoxatellurine core can be tuned by substituents on the aromatic rings, such as the methyl groups in the title compound, which could in turn influence the catalytic activity of the corresponding metal complexes.

In materials science, the planar and electron-rich nature of this compound makes it an intriguing candidate for incorporation into organic electronic materials. Planar aromatic systems often exhibit good charge transport properties, which are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The potential for this molecule to self-assemble into ordered structures in the solid state could further enhance its utility in such devices.

Open Questions and Future Research Trajectories

The study of this compound is still in its early stages, with many unanswered questions and exciting avenues for future research.

Key areas for future investigation include:

Detailed Reactivity Studies: A systematic investigation of the reactivity of this compound with a range of electrophiles, nucleophiles, and oxidizing/reducing agents is needed to fully map out its chemical behavior.

Exploration of Coordination Chemistry: The synthesis and characterization of metal complexes featuring this compound as a ligand would be a significant step towards exploring its catalytic potential.

Photophysical Characterization: A thorough study of the absorption and emission properties of this compound is essential to assess its suitability for applications in optoelectronics.

Materials Synthesis and Device Fabrication: The incorporation of the this compound core into larger conjugated systems and polymers could lead to the development of new functional materials for electronic and photonic applications.

In-depth Computational Analysis: Further theoretical studies are required to fully understand the structure-property relationships in this system and to guide the design of new derivatives with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.